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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Cilazapril in
Humans

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of
hypertension and congestive heart failure.[1][2] It is administered as a prodrug, cilazapril,
which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically
active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the
enzyme responsible for converting angiotensin | to the potent vasoconstrictor, angiotensin 11.[2]
[5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone
secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the
pharmacokinetics and bioavailability of cilazapril and its active metabolite is crucial for
optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a
comprehensive overview of these aspects in humans, tailored for researchers, scientists, and
drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of cilazapril is characterized by its rapid absorption and
conversion to cilazaprilat, which exhibits a biphasic elimination pattern due to its high-affinity
binding to ACE.

Absorption
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Following oral administration, cilazapril is well and rapidly absorbed, with peak plasma
concentrations of the parent drug occurring in less than one hour.[5] The absorption is
estimated to be between 70% and 89%.[1][3][5] Cilazapril is quickly converted to its active
form, cilazaprilat, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of cilazaprilat
are typically reached within two hours after an oral dose of cilazapril.[5][6]

Distribution

The distribution of cilazapril-related compounds is largely confined to excretory organs.[1][3][5]
The biphasic decline in cilazaprilat plasma concentrations is consistent with its saturable
binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free
drug, while the prolonged terminal phase is controlled by the slow dissociation of cilazaprilat
from ACE.[5][7]

Metabolism

Cilazapril is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to
form its active diacid metabolite, cilazaprilat.[2][4] This conversion is essential for its
therapeutic activity, as cilazaprilat is the potent inhibitor of the angiotensin-converting enzyme.

[5]

EXxcretion

The active metabolite, cilazaprilat, is eliminated almost exclusively unchanged by the kidneys.
[6][7] After intravenous administration of 2.5 mg of cilazaprilat, the total urinary recovery is
approximately 91%.[6][7] The total clearance of cilazaprilat is 12.3 L/h, with renal clearance
accounting for 10.8 L/h.[5][6] The elimination of cilazaprilat is biphasic.[3][5][7] The initial half-
life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50
hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability

The bioavailability of the active moiety, cilazaprilat, is a key determinant of the clinical efficacy
of oral cilazapril.

Absolute Bioavailability
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The absolute bioavailability of cilazaprilat following the oral administration of cilazapril is
approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7]
Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute
bioavailability of cilazaprilat is only 19% when cilazaprilat itself is administered orally,
highlighting the importance of the prodrug formulation for effective delivery.[7]

Effect of Food

The presence of food has a minor, though statistically significant, impact on the absorption of
cilazapril. Ingestion of food just before taking the drug reduces the average peak plasma
concentration (Cmax) of cilazaprilat by approximately 29-30%, delays the time to peak
concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the
area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic
alterations have little influence on the degree and duration of plasma ACE inhibition and are not
expected to be clinically significant.[6][10][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cilazapril and
cilazaprilat in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Healthy
Adult Volunteers
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Administr Eliminati L.
. Cmax Citation(s
Analyte ation Dose Tmax (h) on Half-
(ng/mL) .
Route life (t%%)
Cilazapril Oral 2.5 mg 82 0.83 1.3 h [7]
Biphasic:
) ) Oral (from
Cilazaprilat ) ) 2.5mg 36 1.7 1.8 h and [7]
Cilazapril)
45 h
Polyphasic:
0.90 h (1-
) ] Intravenou 194 (at 10
Cilazaprilat 2.5mg ) 4dh)and 46  [7]
S min)
h (24-
168h)
| Cilazaprilat | Oral | 2.5 mg | Lower than from Cilazapril | 2.2 | - [[7] |
Table 2: Bioavailability of Cilazaprilat in Healthy Adults
Administration o
Parameter Value Citation(s)
Route
Absolute Oral (from 57% (Range: 45- 7]
Bioavailability Cilazapril) 75%)

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral Cilazapril)

Parameter Effect of Food Citation(s)
Cmax | by ~30% [6][10][11]
Tmax Delayed by ~1 hour [6][10][11]
AUC (Bioavailability) | by ~14% [6][10][11]
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| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected [[10][11] |

Table 4: Comparison of Cilazaprilat Pharmacokinetics in Elderly and Young Volunteers (Single
1 mg Oral Cilazapril Dose)

Elderly (65-83 Young (18-31 L
Parameter Citation(s)
years) years)
Cmax (ng/mL) 11.5 8.3 [12]
Total Clearance (L/h) 12.8 16.0 [12]

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of Cilazaprilat in Hypertensive Patients with Varying Renal
Function

. Apparent Cilazaprilat
Creatinine Clearance

Clearance (L/h, mean £ Citation(s)
(CLcr)

s.d.)
> 100 mL/min 16.0 + 3.0 [13]
41-100 mL/min 11.1+3.0 [13]
21-40 mL/min 8.7+3.7 [13]

| 8-20 mL/min | 6.7 + 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of Cilazaprilat in Patients with Congestive Heart Failure
(0.5 mg Oral Cilazapril)
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Parameter Value (mean) Citation(s)
Cmax (ng/mL) 6.8 [14][15]
Tmax (h) 2.3 [14][15]
Elimination Half-life (t¥%, up to

5.8 h [14][15]
8h)
Total Clearance (L/h) 8.5 [14][15]

| Maximum ACE Inhibition | 87% |[14][15] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing
rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of cilazapril and its

active metabolite, cilazaprilat.
Study Design:
o Athree-part, open-label, randomized crossover study.[7]

o A washout period of at least one week was implemented between each treatment phase to
prevent carry-over effects.[7]

Study Population:
» Healthy male volunteers, typically aged between 18 and 40 years.[7]

e Subjects were required to be in good health, as confirmed by medical history, physical

examination, and clinical laboratory tests.
e Subjects were typically required to fast overnight before drug administration.[7]

Treatments Administered:
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o Asingle oral dose of cilazapril (e.g., 2.5 mg) administered as an aqueous solution.[7]
e An equivalent oral dose of cilazaprilat.[7]

e An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g.,
over 10 minutes).[7]

Sample Collection:

e Blood Samples: Venous blood samples were collected into heparinized tubes at predose and
at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma
concentration-time profile of both cilazapril and cilazaprilat.[7] Plasma was separated by
centrifugation and stored frozen until analysis.

e Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168
hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

Analytical Methods:

o Concentrations of cilazapril and cilazaprilat in plasma and urine were measured using
validated and sensitive radioenzymatic assays.[7][16]

e Plasma ACE activity was also determined using a radioenzymatic method to assess the
pharmacodynamic effect.[7][16]

Pharmacokinetic Analysis:

o Standard non-compartmental methods were used to calculate pharmacokinetic parameters
such as Cmax, Tmax, AUC, elimination half-life (t%%), total clearance (CL), and renal
clearance (CLr).

o Absolute bioavailability (F) of cilazaprilat from oral cilazapril was calculated as: F =
(AUCoral, cilazapril / AUCIyv, cilazaprilat) x (Doseiv / Doseoral). Urinary recovery data was
also used for confirmation.[7]

Mandatory Visualizations
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The following diagrams illustrate key pathways and workflows related to cilazapril's
mechanism and study.

Angiotensinogen
(from Liver) converts Vasoconstriction
. Angiotensin Il Aldosterone Secretion
Renin converts Blood )
(from Kidney) Angiotensin-Converting A
Cilazaprilat --LINHIBITS - Enzyme (ACE)
(Active Metabolite)

Click to download full resolution via product page

Caption: Mechanism of action of cilazaprilat within the Renin-Angiotensin-Aldosterone System
(RAAS).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b001167?utm_src=pdf-body
https://www.benchchem.com/product/b001167?utm_src=pdf-body-img
https://www.benchchem.com/product/b001167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Subject Screening
(Inclusion/Exclusion Criteria)
Randomization
(Crossover Design)

Phase 1: Dosing

(e.g., Oral Cilazapril)

Blood & Urine
Sample Collection

Bioanalytical Assay Washout Period
(Radioenzymatic Method) (e.g., 1 Week)

Blood & Urine
Sample Collection

Pharmacokinetic & Phase 2: Dosing
Pharmacodynamic Analysis (e.g., IV Cilazaprilat)

Data Interpretation
& Reporting

Click to download full resolution via product page

Caption: Experimental workflow for a typical crossover pharmacokinetic study of cilazapril.
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Caption: Logical pathway from cilazapril administration to therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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